molecular formula C17H22N2O5S B11126317 N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide

Cat. No.: B11126317
M. Wt: 366.4 g/mol
InChI Key: ZGHOSOKGVGMEGM-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a furan ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-methylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the amide bond: The final step involves coupling the sulfonamide intermediate with a propanamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and KMnO4.

    Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and sulfoxides.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor/acceptor, facilitating binding to enzymes or receptors. The furan ring can participate in π-π interactions, enhancing its binding affinity. The amide linkage provides structural stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide
  • 2-(4-Ethoxybenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide
  • 2-(4-Methylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide

Uniqueness

2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide is unique due to the presence of both the ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C17H22N2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C17H22N2O5S/c1-4-23-16-8-7-15(10-12(16)2)25(21,22)19-13(3)17(20)18-11-14-6-5-9-24-14/h5-10,13,19H,4,11H2,1-3H3,(H,18,20)

InChI Key

ZGHOSOKGVGMEGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=CO2)C

Origin of Product

United States

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